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Compound of Interest

Compound Name: Viscidulin I

Cat. No.: B029966 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Viscidulin I is a naturally occurring flavonoid, a class of polyphenolic secondary metabolites

found in various plants. Flavonoids are known for their diverse biological activities, making

them a subject of interest in pharmaceutical research and drug development. This technical

guide provides a comprehensive overview of the current knowledge on the chemical structure

and stereochemistry of Viscidulin I.

Chemical Structure
Viscidulin I is classified as a flavonol, a subclass of flavonoids characterized by a 3-hydroxy-2-

phenylchromen-4-one backbone. Its chemical identity is well-established through various

spectroscopic and analytical techniques.

Systematic Name: 2-(2,6-dihydroxyphenyl)-3,5,7-trihydroxy-4H-chromen-4-one

Molecular Formula: C₁₅H₁₀O₇

Molecular Weight: 302.24 g/mol

CAS Registry Number: 92519-95-4
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The core structure of Viscidulin I consists of two fused rings (A and C) forming a chromen-4-

one system, which is substituted with a phenyl ring (B) at the 2-position. The molecule is

characterized by the presence of five hydroxyl groups, contributing to its polarity and potential

for hydrogen bonding. These hydroxyl groups are located at positions 3, 5, and 7 of the

chromen-4-one core and at positions 2' and 6' of the phenyl ring.

Stereochemistry
Based on the established chemical structure of Viscidulin I, the molecule is achiral. The

flavonol backbone contains a double bond between the C2 and C3 positions of the C-ring. This

lack of a tetrahedral carbon at the C2 position, which is a chiral center in the related flavanone

compounds, means that Viscidulin I does not possess any stereocenters. Therefore, it does

not exist as different stereoisomers.

Quantitative Data
Detailed quantitative spectroscopic data for Viscidulin I is not widely available in a

consolidated format in the public domain. Comprehensive NMR, IR, and mass spectrometry

data are typically found in primary research articles detailing the isolation and characterization

of the compound. Unfortunately, a primary source with a complete dataset for Viscidulin I
could not be identified for this guide.

The following table outlines the expected regions for characteristic spectroscopic signals for a

flavonoid of this type.
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Spectroscopic Technique Expected Signals

¹H-NMR
Aromatic protons on the A and B rings, hydroxyl

protons.

¹³C-NMR
Carbonyl carbon (C4), carbons of the aromatic

rings, carbons bearing hydroxyl groups.

FT-IR (cm⁻¹)

O-H stretching (hydroxyl groups), C=O

stretching (carbonyl group), C=C stretching

(aromatic rings), C-O stretching.

Mass Spectrometry

Molecular ion peak [M]+ or [M-H]⁻,

characteristic fragmentation patterns of

flavonoids involving retro-Diels-Alder reactions.

Experimental Protocols
Detailed, step-by-step experimental protocols for the specific isolation, purification, and

structural elucidation of Viscidulin I are not readily available in publicly accessible literature.

However, general methodologies for the extraction and isolation of flavonoids from plant

sources, particularly from the Scutellaria genus where Viscidulin I has been reported, are well-

documented.

A general workflow for the isolation and characterization of flavonoids is presented below.
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General Workflow for Flavonoid Isolation and Characterization

Plant Material (e.g., Scutellaria viscidula)

Extraction with a suitable solvent (e.g., methanol, ethanol)

Filtration and Concentration

Crude Extract

Chromatographic Separation (e.g., Column Chromatography, HPLC)

Collection of Fractions

Purification of Target Compound (e.g., Recrystallization, Preparative HPLC)

Pure Viscidulin I

Structural Elucidation

Spectroscopic Analysis (NMR, MS, IR, UV-Vis)

Data Analysis and Structure Confirmation

Click to download full resolution via product page

General Workflow for Flavonoid Isolation and Characterization
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Biological Activity and Signaling Pathways
Currently, there is a significant lack of specific information in the scientific literature regarding

the biological activities and the molecular mechanisms of action of Viscidulin I. While

flavonoids as a class are known to exhibit a wide range of pharmacological effects, including

antioxidant, anti-inflammatory, and anticancer activities, dedicated studies on Viscidulin I are

scarce.

Consequently, no specific signaling pathways modulated by Viscidulin I have been identified

or characterized. Research in this area is needed to elucidate the potential therapeutic

applications of this natural product.

Conclusion
Viscidulin I is a well-defined achiral flavonol. While its basic chemical structure is known, there

is a notable absence of comprehensive quantitative spectroscopic data, detailed experimental

protocols for its isolation and characterization, and studies on its specific biological activities

and effects on cellular signaling pathways in publicly available scientific literature. Further

research is required to unlock the full potential of this natural compound for applications in drug

discovery and development. Researchers are encouraged to consult primary research articles

that may become available for more in-depth information.

To cite this document: BenchChem. [Viscidulin I: A Technical Overview of its Chemical
Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b029966#chemical-structure-and-stereochemistry-of-
viscidulin-i]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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